molecular formula C12H17NO B046229 4-Benzyl-4-hydroxypiperidine CAS No. 51135-96-7

4-Benzyl-4-hydroxypiperidine

Cat. No. B046229
CAS RN: 51135-96-7
M. Wt: 191.27 g/mol
InChI Key: KJZBZOFESQSBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Benzyl-4-hydroxypiperidine derivatives are synthesized through various chemical routes. A notable method involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines with primary and secondary aliphatic, aromatic, and heterocyclic amines in the presence of lithium perchlorate. This process leverages the specific activation of the oxirane ring in epoxypiperidine derivatives, ensuring regio- and stereoselectivity (Veselov et al., 2009). Additionally, general synthetic methods for 4-(2-aminophenyl)-4-hydroxypiperidine derivatives have been developed for the synthesis of spiro derivatives, demonstrating the compound's versatility in synthesis applications (Takai et al., 1985).

Molecular Structure Analysis

Investigations into the molecular structure of 4-Benzyl-4-hydroxypiperidine derivatives, such as the analysis of crystal structures, reveal intricate details about the compound's geometry. For instance, the crystal structure of a related adduct showed dihedral angles between the benzene ring and the two piperidine rings, elucidating the spatial arrangement of these molecules (Revathi et al., 2015). Such studies are crucial for understanding the compound's chemical behavior and potential interactions.

Chemical Reactions and Properties

4-Benzyl-4-hydroxypiperidine undergoes various chemical reactions, showcasing its chemical versatility. For instance, it participates in reductive aldol cyclization reactions under Cu(I) catalysis, demonstrating its reactivity and potential for creating complex molecular structures (Lam et al., 2005). Additionally, its derivatives have been synthesized through one-pot three-component protocols, further highlighting its chemical reactivity and the potential for diverse chemical transformations (Sukumarapillai et al., 2016).

Physical Properties Analysis

The physical properties of 4-Benzyl-4-hydroxypiperidine derivatives, such as melting points and solubility, are influenced by their molecular structure. Crystallographic studies provide insight into the compound's solid-state conformation, intermolecular interactions, and potential hydrogen bonding patterns, which are essential for predicting its physical behavior (Revathi et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-4-hydroxypiperidine, including reactivity and stability, are determined by its functional groups and molecular framework. Studies on its synthesis, molecular structure, and involvement in chemical reactions provide valuable insights into its chemical behavior and potential as a precursor for various chemical syntheses (Veselov et al., 2009); (Lam et al., 2005).

Scientific Research Applications

  • Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Benzyl-4-hydroxypiperidine, have been identified as efficient ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, making it a valuable method in organic synthesis (Patil, Nallasivam, & Fernandes, 2015).

  • Benzyl Group Conformation : Research on 4-benzyl-4-hydroxypiperidines has shown that the equatorial benzyl group at C(4) exhibits a shielding influence on the methyl-bearing carbon. This effect is more pronounced in certain derivatives, indicating the importance of benzyl group conformation in the chemical behavior of these compounds (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).

  • Synthetic Approaches : Several studies have developed convenient synthetic approaches for the preparation of 4-Benzyl-4-hydroxypiperidine derivatives. These methods enable the production of key building blocks for medicinal chemistry and offer promising pathways for the industrial production of these compounds (Logvinenko, Dolovanyuk, & Kondratov, 2021).

  • Enantioselective Synthesis : The chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines has been achieved from ()-1-benzyl-3,4-epoxypiperidine. This highlights the potential for enantioselective synthesis of 4-Benzyl-4-hydroxypiperidine derivatives (Villar-Barro, Gotor, & Brieva, 2015).

  • Medicinal Chemistry Applications : 4-Benzyl-4-hydroxypiperidine and its derivatives have been investigated for their potential in medicinal chemistry. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity in the human brain using positron emission tomography shows their utility in clinical research (Snyder et al., 1998).

  • Electrocatalytic Oxidation : The electrocatalytic oxidation of benzoyl hydrazine in the presence of 4-Benzyl-4-hydroxypiperidine derivatives has been studied, offering a non-toxic and convenient method for determining concentrations in various mediums (Gong, Zhou, & Li, 2001).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

4-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZBZOFESQSBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199164
Record name 4-Piperidinol, 4-benzyl-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzylpiperidin-4-ol

CAS RN

51135-96-7
Record name 4-(Phenylmethyl)-4-piperidinol
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Record name 4-Benzyl-4-piperidinol
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Record name 4-Piperidinol, 4-benzyl-
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Record name 4-benzylpiperidin-4-ol
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Record name 4-BENZYL-4-PIPERIDINOL
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Synthesis routes and methods I

Procedure details

To the Grignard reagent, prepared from 3.6 g of magnesium and 18.9 g of benzyl bromide in 50 ml of diethyl ether, the solution of 18.4 g of 1-benzyl-4-piperidone in 100 ml of diethyl ether is added and the mixture refluxed for one hour. It is decomposed with 30 ml of saturated aqueous ammonium chloride, the ethereal solution separated, dried and evaporated, leaving a thick oil. 26 g thereof are hydrogenated in a mixture of 120 ml of ethanol and 120 ml of acetic acid over 3 g of 10% palladium on carbon at 3 at. and 50° until one molar equivalent of hydrogen has been taken up. It is filtered, the filtrate evaporated, the residue treated with ammonium hydroxide and extracted with methylene chloride. The extract is dried and evaporated, to yield the 4-benzyl-4-hydroxy-piperidine, which is pure enough for further reaction.
[Compound]
Name
Grignard reagent
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3.6 g
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18.9 g
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50 mL
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18.4 g
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100 mL
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30 mL
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120 mL
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120 mL
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3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of N-benzyl-4-benzyl-4-piperidinol (2.0 g, 7.1 mmol) and 10% palladium on charcoal catalyst (0.5 g) in absolute ethanol (100 ml), was stirred vigorously at 40° C. under a balloon of hydrogen for 5 h. The reaction mixture was then filtered through a pad of Celite and the filtrate concentrated in vacuo to a grayish solid. This material was dissolved in methanol and filtered a second time through Celite and the filtrate concentrated in vacuo to the product, a white solid.
Quantity
2 g
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0.5 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Manimekalai, Т Maruthavanan, К Selvaraju… - Журнал структурной …, 2007 - elibrary.ru
The high resolution 1 H and 13 C NMR spectra of eight 4-benzyl-4-hydroxypiperidines 1-8 have been recorded in CDC1 3 and analyzed. In 2, the conformation of the equatorial benzyl …
Number of citations: 0 elibrary.ru
D Shaw, GG Chicchi, JM Elliott, M Kurtz… - Bioorganic & medicinal …, 2001 - Elsevier
… Replacement of this amine moiety by a 4-benzyl-4-hydroxypiperidine resulted in a compound 18 with reduced clearance and improved central duration of action. …
Number of citations: 13 www.sciencedirect.com
S Bourrain, JG Neduvelil, MS Beer, JA Stanton… - Bioorganic & medicinal …, 1999 - Elsevier
… Coupling of 4-benzyl-4-hydroxypiperidine with 4, to afford the final compound 5, was … chloride, THF, 0C; e) K2003, 4-benzyl-4-hydroxypiperidine, IPA, reflux, (59%, from 3). …
Number of citations: 7 www.sciencedirect.com
LC Cooper, GG Chicchi, K Dinnell, JM Elliott… - Bioorganic & medicinal …, 2001 - Elsevier
… The gerbil foot-tapping assay showed that better in vivo results were achieved for amides derived from 4-benzyl-4-hydroxypiperidine instead of 4-(2-methoxyphenyl)piperazine. …
Number of citations: 84 www.sciencedirect.com
T Koike, M Yoshikawa, HK Ando… - Journal of Medicinal …, 2021 - ACS Publications
… The residue was dissolved in THF (15 mL); then, triethylamine (0.965 mL, 6.92 mmol) and 4-benzyl-4-hydroxypiperidine 9f (1.10 g, 5.77 mmol) were added and the reaction mixture was …
Number of citations: 25 pubs.acs.org
JL Wright, TF Gregory, CF Bigge… - Journal of medicinal …, 1999 - ACS Publications
A search of our compound library for compounds with structural similarity to ifenprodil (5) and haloperidol (7) followed by in vitro screening revealed that 4-benzyl-1-(4-phenyl-3-butynyl)…
Number of citations: 28 pubs.acs.org
MB van Niel, I Collins, MS Beer… - Journal of medicinal …, 1999 - ACS Publications
… Protection of 4-benzyl-4-hydroxypiperidine 44 as the N-tert-butylcarbamate followed by reaction with diethylaminosulfur trifluoride 22 (DAST) at low temperature gave a separable …
Number of citations: 218 pubs.acs.org
D Hesk, S Borges, S Hendershot… - Journal of Labelled …, 2016 - Wiley Online Library
Vicriviroc or SCH 417690 is a potent and selective antagonist of the CCR5 receptor. CCR5 receptor antagonists have the potential for the treatment of HIV infections. Four distinct …
A Redzicka, Ż Czyżnikowska, B Wiatrak… - International journal of …, 2021 - mdpi.com
In the present paper, we describe the biological activity of the newly designed and synthesized series N-substituted 3,4-pyrroledicarboximides 2a–2p. The compounds 2a–2p were …
Number of citations: 9 www.mdpi.com
SW Choi, DR Elmaleh, RN Hanson, TM Shoup… - Bioorganic & medicinal …, 2002 - Elsevier
A series of (bisarylmethoxy)butylpiperidine derivatives was prepared and evaluated in vitro and in vivo to determine the structural requirements necessary for dual activity at the DAT …
Number of citations: 7 www.sciencedirect.com

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